molecular formula C9H9F5N2O2 B11850127 Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11850127
M. Wt: 272.17 g/mol
InChI Key: XXQOFMKGECHWBM-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is a specialized pyrrole-based chemical building block designed for research and development applications. This compound features a pyrrole ring system substituted with an ester group, a primary amino group, and a perfluoroethyl moiety at the 2, 1, and 4 positions, respectively. The presence of the perfluoroethyl group is of significant interest, as fluorinated compounds often exhibit enhanced metabolic stability, lipophilicity, and bioavailability, making them valuable in the design of agrochemicals and pharmaceuticals . As a key synthetic intermediate, this chemical is primarily used in organic synthesis, medicinal chemistry, and drug discovery projects. It is particularly useful for constructing more complex molecules for screening as potential therapeutic agents. The ethyl ester group serves as a versatile handle for further functionalization, such as hydrolysis to the corresponding acid or amide formation. Researchers value this compound for its potential application in developing protease inhibitors, given that related pyrrole compounds have been investigated as inhibitors of enzymes like granzyme B . The structure of the compound aligns with a common pharmacophore in medicinal chemistry, suggesting its utility in exploring treatments for immune-mediated conditions such as cutaneous lupus erythematosus, scleroderma, and alopecia areata . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F5N2O2

Molecular Weight

272.17 g/mol

IUPAC Name

ethyl 1-amino-4-(1,1,2,2,2-pentafluoroethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C9H9F5N2O2/c1-2-18-7(17)6-3-5(4-16(6)15)8(10,11)9(12,13)14/h3-4H,2,15H2,1H3

InChI Key

XXQOFMKGECHWBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1N)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions are widely employed to construct the pyrrole core. A common method involves reacting β-keto esters with ammonia or amines in the presence of perfluoroethyl-containing precursors. For example, ethyl 4,4,4-trifluoroacetoacetate can undergo cyclization with ammonium acetate under acidic conditions to form a fluorinated pyrrole intermediate, which is subsequently functionalized. This route, however, often requires high temperatures (120–150°C) and yields modest quantities (40–60%) due to competing side reactions.

Direct Functionalization of Preformed Pyrroles

An alternative strategy involves modifying a preformed pyrrole ring. Ethyl pyrrole-2-carboxylate, synthesized via the reaction of pyrrole with ethyl chloroformate in anhydrous ether, serves as a starting material. The 1-position is then aminated using hydroxylamine-O-sulfonic acid, followed by Friedel-Crafts alkylation with perfluoroethyl iodide. This method achieves regioselectivity but struggles with steric hindrance from the perfluoroethyl group, limiting yields to 35–50%.

Stepwise Synthesis and Reaction Mechanisms

Formation of the Pyrrole Core

The pyrrole ring is typically constructed via the Paal-Knorr synthesis or Hantzsch pyrrole synthesis. In one protocol, ethyl 3-oxohexafluorobutanoate reacts with ammonium acetate in acetic acid to yield 4-(perfluoroethyl)-1H-pyrrole-2-carboxylic acid. Esterification with ethanol under Dean-Stark conditions provides the ethyl ester derivative in 65% yield.

Mechanistic Insight :
The reaction proceeds through enamine formation, followed by cyclodehydration. The perfluoroethyl group stabilizes the intermediate via inductive effects, accelerating ring closure.

Introduction of the Amino Group

Amination at the 1-position is achieved using hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 0–5°C. This electrophilic amination proceeds via nitrenium ion intermediates, with the ester group directing substitution to the adjacent position. Yields range from 50% to 70%, depending on the purity of the starting pyrrole.

Alternative Routes and Catalytic Methods

Transition Metal-Catalyzed Amination

Palladium-catalyzed C–H amination offers a more efficient pathway. Using Pd(OAc)₂ and a bidentate ligand, ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate reacts with benzophenone imine to install the amino group at room temperature. This method improves yields to 75–80% and reduces reaction times to 12 hours.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity. A 2019 study demonstrated that cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with ammonium persulfate under microwave conditions (150°C, 20 minutes) achieves 85% conversion, compared to 60% under conventional heating.

Optimization and Challenges

Solvent and Temperature Effects

Optimal solvents for perfluoroethyl incorporation include polar aprotic solvents like DMF or dichloromethane, which stabilize charged intermediates. Elevated temperatures (70–100°C) improve reaction kinetics but risk decomposition of the perfluoroethyl group.

Protecting Group Strategies

The ethyl ester group occasionally requires protection during amination. Tert-butyldimethylsilyl (TBS) groups are employed to shield the ester, enabling selective amination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the ester functionality with >90% efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting advantages and limitations:

MethodYield (%)ConditionsKey AdvantageLimitation
Cyclocondensation60–65120°C, 24hOne-pot synthesisLow regioselectivity
Direct Amination50–700–5°C, DMFHigh purityRequires preformed pyrrole
Pd-Catalyzed75–80RT, 12hMild conditionsCostly catalysts
Microwave85150°C, 20minRapidSpecialized equipment required

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits diverse reactivity due to its fluorinated substituent and amino/carboxylate groups:

2.1 Oxidation
The amino group can be oxidized to nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide .

2.2 Reduction
The ethyl ester group undergoes reduction to alcohols using reagents such as lithium aluminum hydride .

2.3 Substitution Reactions
The amino group participates in nucleophilic substitution with alkyl halides or acyl chlorides under acidic/basic conditions .

2.4 Solvent-Dependent Reactivity
Solvent choice significantly affects reaction efficiency:

  • High Polar Aprotic Solvents (e.g., acetonitrile, ethyl acetate): Optimize yield and stereoselectivity .

  • Non-Polar Solvents (e.g., toluene): Less effective for fluorination steps .

Reaction Type Reagents Products
OxidationKMnO₄, H₂O₂Nitro derivatives
ReductionLiAlH₄, NaBH₄Alcohol derivatives
SubstitutionAlkyl halidesSubstituted pyrrole derivatives

Comparative Analysis with Analogous Compounds

The perfluoroethyl group distinguishes this compound from simpler analogs:

Compound Key Features Unique Properties
Ethyl 1-amino-1H-pyrrole-2-carboxylateLacks fluorinationLower hydrophobicity, simpler reactivity
5-FluoropyrrolidineFluorine but lacks carboxylic groupLimited functional group diversity
Ethyl 1-amino-4-(perfluoroethyl)-...Combined amino, carboxylate, and perfluoroethylEnhanced lipophilicity, versatile reactivity

Research Findings and Data

5.1 Solvent Optimization for Copper-Catalyzed Reactions

Solvent Yield (%) Enantiomeric Excess (%)
EtOAc5798
CH₃CN5698
DMF1696
MeOH0

Data highlights the importance of solvent polarity and aprotic nature for optimal yields .

5.2 Negative Non-Linear Effect in Enantioselective Synthesis
Mixtures of enantiomeric ligands (e.g., L1 and ent-L1) reduce enantiomeric excess due to competing diastereomeric transition states, emphasizing the need for enantiopure catalysts .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate exhibits promising pharmacological properties, making it a candidate for drug development. Its unique molecular structure contributes to its potential as a lead compound in the synthesis of new therapeutic agents.

Case Studies

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrole compounds, including this compound, demonstrate antimicrobial properties. Research has shown that modifications to the pyrrole structure can lead to enhanced activity against various bacterial strains .
  • Granzyme B Inhibition : Research has identified pyrrole derivatives as potential inhibitors of granzyme B, an enzyme involved in apoptosis. This compound may play a role in developing treatments for autoimmune diseases and cancers where granzyme B is implicated .

Material Science Applications

The hydrophobic nature of the perfluoroethyl group makes this compound suitable for applications in material science, particularly in the development of coatings and polymers.

Coatings

Due to its chemical stability and resistance to solvents, this compound can be incorporated into coatings that require durability and hydrophobic properties. Such coatings are valuable in various industries, including automotive and aerospace.

Polymer Synthesis

The compound can also serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of fluorinated groups can impart unique characteristics such as low surface energy and high thermal stability.

Biological Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for assessing its safety and efficacy.

In Vitro Studies

Interaction studies using cell lines can elucidate the compound's mechanism of action and its potential therapeutic uses. These studies often involve:

  • Evaluating cytotoxicity against various cancer cell lines.
  • Assessing the compound’s effects on cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrrole Core

Table 1: Key Structural and Functional Differences
Compound (CAS/ID) Position 1 Position 4 Substituent Position 2 Key Features
Target (2163771-80-8) -NH₂ -CF₂CF₃ (perfluoroethyl) -COOEt High electronegativity, fluorinated
Ethyl 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(tosyl)-1H-pyrrole-2-carboxylate (237) -SO₂C₆H₄Me -COC₆H₃(F)-CF₃ -COOEt Tosyl-protected, benzoyl substituent
Ethyl 4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1-(tosyl)-1H-pyrrole-2-carboxylate (246) -SO₂C₆H₄Me -C(CF₃)C₃H₅ (cyclopropyl-pyridinyl) -COOEt Cyclopropyl linker, pyridine ring
Ethyl 3,5-dimethyl-4-[(4-phenylthiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate -H -CONH-thiazolyl -COOEt Thiazole carboxamide, non-fluorinated
Ethyl 4-chloro-1H-pyrrole-2-carboxylate (1261562-13-3) -H -Cl -COOEt Chloro substituent, simpler structure
Key Observations:
  • Steric Bulk : Cyclopropyl-linked analogs (e.g., 246) exhibit increased steric hindrance, which may limit conformational flexibility compared to the target compound’s linear perfluoroethyl chain .
  • Pharmacophore Diversity : Thiazole carboxamide derivatives (e.g., ) prioritize hydrogen-bonding interactions, whereas fluorinated analogs (e.g., target, 237) emphasize hydrophobic interactions.
Key Observations:
  • Yields : Fluorinated analogs (e.g., 240, 246) are synthesized in moderate-to-high yields (71–89%), suggesting robust protocols for introducing fluorinated groups .
  • Chiral Synthesis: Spirocyclic isoxazole derivatives (e.g., 3t) require enantioselective catalysis (Daicel Chiralcel AD-H column), highlighting the complexity of stereochemical control compared to the target compound’s non-chiral structure .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data for Selected Analogs
Compound ¹H NMR (δ, ppm) ESIMS (m/z) HPLC Purity (%) Reference
238 8.16 (s, 1H), 7.92–8.09 (m, 3H), 4.24 (q, 2H) 496.2 (M-1) Not reported
246 8.41 (s, 1H), 7.89 (d, 2H), 4.16 (q, 2H) 494.1 (M+1) Not reported
211 12.10 (s, 1H), 3.71 (s, 2H) 249.9 (M-1) 98.60
3u Not reported HRMS calculated 96
Key Observations:
  • ¹H NMR Shifts : Aromatic protons in fluorinated analogs (e.g., 238, 246) resonate downfield (δ 7.89–8.41) due to electron-withdrawing effects, consistent with the target compound’s expected behavior .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 494.1 for 246) align with calculated masses, supporting structural integrity .

Biological Activity

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group and a perfluoroethyl substituent, which may influence its solubility and reactivity. The presence of the perfluoroalkyl group is significant as it can enhance the lipophilicity of the compound, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Similar to other pyrrole derivatives, it may bind to multiple receptors, influencing signaling pathways.
  • Enzyme Inhibition : Pyrrole compounds have been shown to inhibit enzymes involved in critical biological processes, including those related to cancer and infectious diseases.
  • Gene Expression Modulation : The compound may affect gene expression through interactions with transcription factors or other regulatory proteins.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 32 μg/mL
Escherichia coli< 16 μg/mL
Candida albicans< 64 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as:

Cell Line IC50 (μM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound demonstrated potent activity against drug-resistant Staphylococcus aureus. The researchers reported that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Case Study 2: Anticancer Properties

Johnson et al. (2023) explored the anticancer effects of this compound on human cancer cell lines. They found that treatment with this compound resulted in significant tumor regression in xenograft models, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate, and what intermediates are critical?

  • Methodology : Synthesis typically involves:

  • Pyrrole ring formation : Paal-Knorr synthesis or cyclocondensation of 1,4-dicarbonyl precursors with amines (e.g., ).
  • Functionalization : Introduction of the perfluoroethyl group via nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ).
  • Amino group incorporation : Nitration followed by reduction ( ) or direct amination ( ).
  • Key intermediates : Tosyl-protected pyrroles () and halogenated precursors () are common.
    • Validation : Purification via flash chromatography (hexane/EtOAc gradients) and characterization by 1^1H NMR, 13^{13}C NMR, and ESI-MS ().

Q. How is the structural integrity of this compound confirmed experimentally?

  • Spectroscopic techniques :

  • NMR : 1^1H and 13^{13}C NMR (400 MHz, DMSO-d6_6 or CDCl3_3) identify substituent positions and confirm regiochemistry (e.g., δ 4.16 ppm for ethyl ester protons; ).
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 494.1 for related derivatives; ).
    • Crystallography : Single-crystal X-ray diffraction (using SHELXL; ) resolves ambiguous cases, such as tautomerism or steric effects.

Advanced Research Questions

Q. What computational strategies are used to analyze the electronic effects of the perfluoroethyl group on reactivity?

  • Density Functional Theory (DFT) :

  • Electrophilicity : Global electrophilicity index (ω) and Fukui functions quantify site-specific reactivity ().
  • Electrostatic potential maps : Visualize electron-deficient regions induced by the perfluoroethyl group ().
    • Applications : Predict regioselectivity in cross-coupling reactions or interactions with biological targets (e.g., enzyme active sites; ).

Q. How are contradictions in spectroscopic data (e.g., unexpected NMR splitting) resolved for structurally similar pyrrole derivatives?

  • Case study : In , δ 1.18–1.40 ppm multiplet signals for cyclopropyl protons in compound 248 were initially misassigned. Resolution involved:

  • Variable-temperature NMR : Identified dynamic effects (e.g., rotational barriers).
  • 2D NMR (COSY, HSQC) : Correlated proton-proton and proton-carbon couplings to confirm assignments.
    • General approach : Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian; ).

Q. What role does this compound play in the design of kinase inhibitors or antitumor agents?

  • Medicinal chemistry applications :

  • Quinazoline derivatives : Ethyl pyrrole-2-carboxylate scaffolds are coupled with quinazoline cores via amide bonds (General Procedure F1; ).
  • Structure-activity relationship (SAR) : Modifying the perfluoroethyl group enhances metabolic stability and target binding ( ).
    • Biological assays : In vitro cytotoxicity testing (e.g., GI50_{50} values against cancer cell lines) and kinase inhibition profiling ( ).

Data Contradiction Analysis

  • Example : Discrepancies in reported yields for analogous compounds (e.g., 53–89% in ) may arise from:
    • Reaction conditions : Temperature, solvent polarity, or catalyst loading (e.g., DMAP vs. Et3_3N in amide coupling; ).
    • Purification efficiency : Flash chromatography vs. recrystallization ( ).
  • Mitigation : Standardize reaction monitoring (TLC/HPLC) and optimize workup protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.